Phenethyl acetate
Overview
Description
Phenethyl acetate is an ester resulting from the condensation of acetic acid and phenethyl alcohol. It is a colorless liquid with a rose and honey scent and a raspberry-like taste . This compound is found in a range of fruits and biological products and is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
Target of Action
Phenethyl acetate is primarily used as a flavoring agent in the food and cosmetic industries. Its primary targets are the olfactory receptors in the nose, which detect its rose-like odor .
Mode of Action
This compound interacts with its targets by binding to the olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of its characteristic rose-like odor .
Biochemical Pathways
This compound is the ester resulting from the condensation of acetic acid and phenethyl alcohol . The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .
Pharmacokinetics
This compound, like many esters, is rapidly hydrolyzed in vivo to yield phenethyl alcohol . This rapid hydrolysis contributes to its bioavailability.
Result of Action
The primary result of this compound’s action is the perception of its rose-like odor. This makes it a valuable additive in products such as perfumes, cosmetics, and foods .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and the strength of its aroma can be affected by temperature and humidity. Furthermore, its stability can be influenced by exposure to light and air .
Biochemical Analysis
Biochemical Properties
Phenethyl acetate plays a role in biochemical reactions, although specific enzymes, proteins, and other biomolecules it interacts with are not well-documented in the literature. As an ester, it can participate in esterification and hydrolysis reactions. In the presence of water and a catalyst, this compound can be hydrolyzed back into acetic acid and phenethyl alcohol .
Cellular Effects
It is known that this compound is a highly valued natural volatile ester with a rose-like odor and is widely used to add scent or flavor to cosmetics, soaps, foods, and drinks .
Molecular Mechanism
As an ester, it can undergo hydrolysis in the presence of water and a catalyst, breaking down into acetic acid and phenethyl alcohol . This reaction can be influenced by various factors, including temperature, pH, and the presence of specific enzymes.
Temporal Effects in Laboratory Settings
This compound has been observed to have good thermal stability
Metabolic Pathways
As an ester, it can participate in esterification and hydrolysis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl acetate can be synthesized through the reaction of phenethyl alcohol with acetic anhydride in the presence of sodium acetate . Another method involves the enzymatic synthesis using acyltransferase from Mycobacterium smegmatis in water .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route due to its efficiency and cost-effectiveness. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Phenethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenethyl alcohol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium hydroxide.
Major Products Formed:
Hydrolysis: Phenethyl alcohol and acetic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Phenethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the metabolism of certain microorganisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Widely used in the fragrance and flavor industries to impart a rose-like aroma to products such as perfumes, soaps, and food items .
Comparison with Similar Compounds
- Phenethyl alcohol
- Benzyl acetate
- Ethyl acetate
Properties
IUPAC Name |
2-phenylethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYEMXUFSJLGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044506 | |
Record name | 2-Phenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour | |
Record name | Acetic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenethyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19672 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Phenethyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 to 239.00 °C. @ 760.00 mm Hg | |
Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |
Record name | Phenethyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.030-1.034 | |
Record name | Phenethyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-45-7 | |
Record name | 2-Phenylethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-phenylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67733846OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-31.1 °C | |
Record name | 2-Phenylethyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033945 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of phenethyl acetate?
A1: this compound is found in various fruits, flowers, and fermented products. For instance, it contributes to the aroma of Vidal grapes during dehydration [], Docynia delavayi fruit [], and Chinese Syrah wine []. It's also a key aroma compound in Wuyi Rock Teas [].
Q2: How is this compound produced in nature?
A2: In plants like Trifolium repens (white clover), this compound is produced by esterification of phenethyl alcohol []. This process is often under diurnal regulation, meaning the production of these compounds fluctuates throughout the day. In fermented products like beer and wine, specific yeast strains contribute to this compound production [, , ].
Q3: Can microorganisms be used to produce this compound?
A3: Yes, several studies highlight the potential of using microorganisms for this compound production. For instance, the basidiomycete Auriporia aurulenta can produce significant amounts of this compound using agro-industrial waste as a substrate []. Genetically engineered Escherichia coli strains have been developed for the sustainable bioproduction of this compound from renewable feedstock [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.
Q5: Are there any specific analytical methods used to detect and quantify this compound?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in various matrices, including food and beverages [, , , , , ]. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC-MS analysis to extract volatile compounds like this compound [, , , , , ].
Q6: What are the main applications of this compound?
A6: this compound is primarily used as a flavoring agent in the food and beverage industry due to its rose-like aroma [, ]. It is also used in perfumery and cosmetics.
Q7: Does this compound have any biological activity?
A8: Research indicates that this compound isolated from the marine bacterium Streptomyces griseus exhibits anticancer effects against HL-60 cells by inducing apoptosis [].
Q8: Can this compound act as an attractant or repellent for insects?
A9: this compound has been identified as an attractant for Japanese beetles, particularly when combined with eugenol [, ]. In contrast, it can act as an anti-attractant for the Eurasian spruce bark beetle (Ips typographus) when emitted by its symbiotic fungus, Endoconidiophora rufipennis, potentially signaling an overexploited host []. This suggests context-specific roles of this compound in insect chemical ecology.
Q9: How do structural modifications to this compound affect its attraction to insects?
A10: Studies exploring the structure-activity relationship of this compound analogs for Japanese beetle attraction revealed that substitutions on the aromatic ring, particularly with a nitro group at the ortho position, can significantly alter its attractiveness []. This highlights the importance of specific structural features for the compound's biological activity.
Q10: Can this compound be synthesized chemically?
A11: Yes, this compound can be synthesized via esterification of phenethyl alcohol with acetic acid or acetic anhydride. Various catalysts, including solid acid catalysts like niobic acid [] and photo-activated TiO2 nanoparticles [], have been explored for this reaction.
Q11: What are the advantages of using heterogeneous catalysts like niobic acid and TiO2 nanoparticles for this compound synthesis?
A12: These catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.